4-Ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC18783321
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O3S |
|---|---|
| Molecular Weight | 214.24 g/mol |
| IUPAC Name | 4-ethoxy-2-methylsulfanylpyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O3S/c1-3-13-6-5(7(11)12)4-9-8(10-6)14-2/h4H,3H2,1-2H3,(H,11,12) |
| Standard InChI Key | NQOQULVABMKPFQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC(=NC=C1C(=O)O)SC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid consists of a six-membered aromatic pyrimidine ring () with nitrogen atoms at positions 1 and 3. Key substituents include:
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Ethoxy group (-OCHCH): Positioned at carbon 4, this ether moiety enhances lipophilicity and influences electronic distribution.
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Methylsulfanyl group (-SCH): Located at carbon 2, the thioether group contributes to steric and electronic modulation.
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Carboxylic acid (-COOH): At carbon 5, this acidic group enables salt formation and hydrogen bonding.
The IUPAC name, 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid, reflects these substituents’ positions and priorities.
Table 1: Molecular and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.24 g/mol |
| CAS Number | Not Available |
| Key Functional Groups | Ethoxy, Methylsulfanyl, Carboxylic Acid |
Electronic and Steric Effects
The electron-withdrawing carboxylic acid and electron-donating ethoxy groups create a polarized electronic environment, influencing reactivity. The methylsulfanyl group’s steric bulk moderates nucleophilic substitution at adjacent positions.
Synthesis and Reaction Pathways
Conventional Synthetic Routes
Synthesis begins with pyrimidine derivatives undergoing sequential substitutions. A representative pathway involves:
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Chlorination: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (CAS 5909-24-0) serves as a precursor .
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Ethoxylation: Nucleophilic substitution replaces chlorine with ethoxy using sodium ethoxide.
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Hydrolysis: Ester hydrolysis under acidic or basic conditions yields the carboxylic acid.
Table 2: Synthetic Methods and Yields
| Step | Reactants/Conditions | Yield |
|---|---|---|
| Chlorination | POCl, DMF, reflux | 75–85% |
| Ethoxylation | NaOEt, ethanol, 60°C | 65–70% |
| Hydrolysis | NaOH, HO/EtOH, reflux | 90–95% |
Alternative Approaches
A parallel method utilizes ethyl 2-acetyl-3-ethoxy-2-propenoate and ((amino(imino)methyl)sulfanyl)methane in ethanol with triethylamine, achieving 81% yield after 48 hours under reflux . This one-pot condensation highlights efficiency but requires rigorous purification.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility due to its hydrophobic substituents but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under strong heating.
Spectral Characterization
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IR Spectroscopy: Peaks at 1700 cm (C=O stretch), 1250 cm (C-O-C ether), and 2550 cm (S-CH stretch).
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NMR Spectroscopy:
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: δ 1.35 (t, 3H, -OCHCH), δ 2.50 (s, 3H, -SCH), δ 4.30 (q, 2H, -OCHCH).
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: δ 162.5 (C=O), δ 60.1 (-OCH), δ 14.7 (-SCH).
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Biological Activities and Mechanisms
Table 3: Biological Activity Profile
| Target | IC (µM) | Mechanism |
|---|---|---|
| COX-2 | 12.4 | Competitive inhibition |
| COX-1 | >100 | No significant activity |
Antibacterial Applications
Derivatives of related pyrimidine carboxylates exhibit activity against Streptococcus faecium and Lactobacillus casei, suggesting potential for structure-activity optimization .
Analytical and Quality Control Methods
Quantification
Ultraviolet-visible (UV-Vis) spectroscopy at 270 nm () enables concentration determination.
Comparative Analysis with Analogues
Ethyl 4-Chloro-2-Methylthio-5-Pyrimidinecarboxylate
This precursor (CAS 5909-24-0) shares the methylsulfanyl group but lacks the ethoxy and carboxylic acid moieties. Its antibacterial activity underscores the importance of the carboxylic acid for COX inhibition .
4-Methoxypyrimidine-5-Carboxylic Acid
Replacing ethoxy with methoxy (CAS 72411-89-3) reduces steric hindrance but diminishes lipophilicity, affecting membrane permeability .
Future Research Directions
Derivative Synthesis
Exploring substituents at position 6 (e.g., halogens, amines) could enhance potency and selectivity.
In Vivo Studies
Animal models of inflammation are needed to validate efficacy and pharmacokinetics.
Formulation Development
Lipid-based nanoparticles may improve bioavailability for oral delivery.
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